4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one
Description
The compound 4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one features a spirocyclic architecture combining an indole and a 1,3,5-triazin-2(1H)-one ring. Key structural attributes include:
- Spiro Junction: The indole and triazinone rings share a common sp³-hybridized carbon atom, introducing steric rigidity and conformational constraints .
- Substituents: Amino Group at the 4' position of the triazinone ring. Methyl Group at the 1-position of the indole moiety, influencing lipophilicity and steric bulk.
Properties
IUPAC Name |
2-amino-6-(2-methoxyanilino)-1'-methylspiro[1H-1,3,5-triazine-4,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2/c1-24-13-9-5-3-7-11(13)18(15(24)25)22-16(19)21-17(23-18)20-12-8-4-6-10-14(12)26-2/h3-10H,1-2H3,(H4,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFYVEWIDRCGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)N=C(NC(=N3)NC4=CC=CC=C4OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Nucleophilic Substitution at the Triazine Core
The 1,3,5-triazine ring in the spiro system is electron-deficient due to the presence of three electronegative nitrogen atoms. This makes the C-2 and C-4 positions susceptible to nucleophilic attack:
-
Amino groups (e.g., 4'-amino substituent) could participate in:
-
Acylation : Reaction with acetyl chloride or anhydrides to form amides.
-
Alkylation : Formation of secondary amines via alkyl halides.
-
-
Methoxyphenylamino substituent at C-6' may undergo demethylation under acidic conditions (e.g., HBr/HOAc) to yield a phenolic derivative .
Oxidation and Reduction Reactions
-
Indole Ring :
-
Triazine Ring :
Cycloaddition and Rearrangement
Spiro compounds often participate in 1,3-dipolar cycloadditions due to their strained geometry. For example:
-
Reaction with nitrile oxides or azides could yield fused heterocycles (e.g., isoxazolines or triazoles) at the indole-triazine junction .
-
Thermal or acidic conditions might induce spiro ring-opening , releasing the indole and triazine fragments .
Acid/Base-Mediated Transformations
-
Protonation of the triazine nitrogen atoms under acidic conditions could enhance electrophilicity, facilitating reactions with soft nucleophiles (e.g., thiols).
-
Deprotonation of the indole NH (pKa ~17) using strong bases (e.g., LDA) may enable alkylation at N-1 .
Key Challenges and Unknowns:
-
Steric Effects : The spiro structure imposes significant steric constraints, potentially slowing reaction kinetics.
-
Regioselectivity : Competing reactivity at the indole (C-3, C-5) and triazine (C-2', C-4', C-6') positions may complicate product isolation.
-
Stability : Amino and methoxy groups may undergo undesired side reactions (e.g., oxidation of –NH₂ to –NO₂).
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Findings from Comparative Studies
(a) Triazinone Derivatives
- 6-Benzyl-3-((2,5-dimethylphenyl)amino)-1,2,4-triazin-5(4H)-one (): Exhibits a planar triazinone core with bulky aromatic substituents.
- Metribuzin (): A commercial herbicide with a tert-butyl group and methylthio substituent. The absence of aromatic amino groups limits its use in medicinal applications but enhances environmental stability .
(b) Spiroheterocyclic Compounds
- Spiro[imidazo-pyridine-indoline] (): Demonstrates hydrogen-bonding networks in crystal structures due to nitro and chlorobenzoyl groups. The target compound’s methoxyphenyl group may similarly facilitate intermolecular interactions .
- Spiro[cyclohexane-indoline] (): Synthesized via domino Diels-Alder reactions, highlighting methodologies applicable to the target compound’s spiro system construction .
(c) Heterocyclic Hybrids
- Triazolopyrimidines (): Known for anticancer activity. The target compound’s indole-triazine hybrid may offer enhanced DNA intercalation or kinase inhibition due to extended aromatic systems .
- Triazino-benzimidazoles (): Contain nitro and phenolic groups, contrasting with the target’s methoxy and amino substituents. These differences impact solubility and redox properties .
Pharmacological and Physicochemical Implications
- Rigidity and Binding Affinity: The spiro junction in the target compound likely improves binding selectivity compared to non-spiro triazinones (e.g., Metribuzin) by restricting conformational flexibility .
- Solubility and Bioavailability: The 2-methoxyphenylamino group may enhance aqueous solubility relative to purely alkyl-substituted triazinones (e.g., Metribuzin) .
- Synthetic Challenges : Construction of the spiro system may require multi-step condensation or cycloaddition reactions, as seen in and .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4'-amino-6'-[(2-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one, and what intermediates are critical?
- Methodological Answer :
- The synthesis of spiro[indole-triazine] derivatives typically involves multi-step condensation reactions. For example, intermediates like 2-chloro-N-phenylacetamide or bromo-diethylmalonate (analogous to methods in ) may be used to assemble the triazine ring.
- A key intermediate is the spiro[indole-3,2'-[1,3,5]triazin] core, which can be functionalized via nucleophilic substitution at the 4'- and 6'-positions. The 2-methoxyphenylamino group is likely introduced via Buchwald-Hartwig amination or Ullmann coupling .
- Challenges : Steric hindrance from the spiro system may require optimized reaction conditions (e.g., high-temperature catalysis or microwave-assisted synthesis).
Q. How should researchers characterize the crystallographic structure of this compound, and what solvent systems are compatible?
- Methodological Answer :
- Single-crystal X-ray diffraction (XRD) is essential for resolving the spiro conformation and hydrogen-bonding networks. For example, highlights the use of XRD to determine the crystal structure of a related spiro compound, including solvent molecules trapped in the lattice.
- Solvent selection (e.g., DMSO, ethanol) must avoid disrupting crystal packing. Slow evaporation or diffusion methods are recommended for crystallization .
- Data Interpretation : Use software like SHELX or OLEX2 for structure refinement. Validate bond lengths and angles against similar triazine-containing compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular dynamics) predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) can simulate binding affinities to targets like kinases or polymerases. For instance, used docking to correlate antioxidant activity with electron-donating substituents.
- Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-target complexes over time. Focus on key residues (e.g., polar or hydrophobic pockets) .
- Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition or SPR binding studies).
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., varying IC₅₀ values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, notes that HCV NS5B polymerase inhibitors showed EC₅₀ <0.10 µM in cell culture but required validation in primary cells.
- Statistical Approaches : Use meta-analysis tools to identify outliers or confounding variables (e.g., solvent effects, purity >95% by HPLC) .
- Reproducibility : Standardize protocols (e.g., OECD guidelines) and validate with positive controls.
Q. What spectroscopic techniques are most effective for tracking reaction intermediates during synthesis?
- Methodological Answer :
- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to detect transient intermediates (e.g., triazine ring closure).
- High-Resolution MS : Confirm molecular weights of unstable intermediates. For example, used HRMS to validate amino-thiazole intermediates.
- NMR Dynamics : 2D NMR (e.g., HSQC, HMBC) resolves regiochemical ambiguities in the spiro system .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
